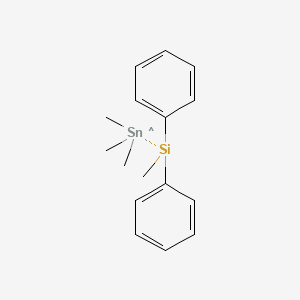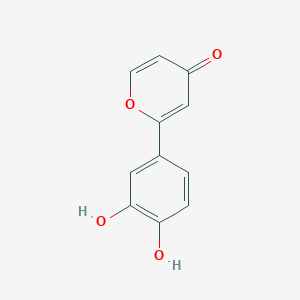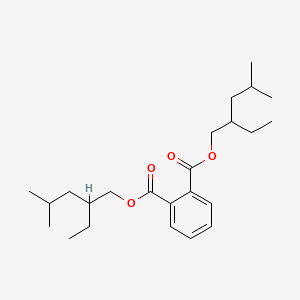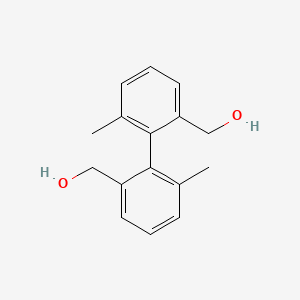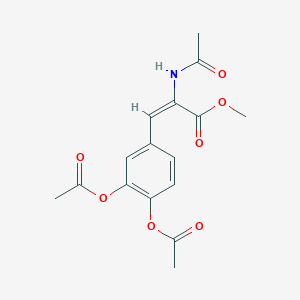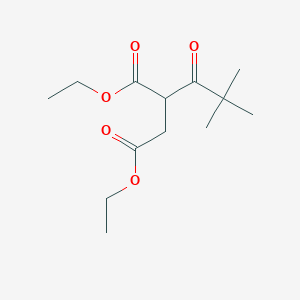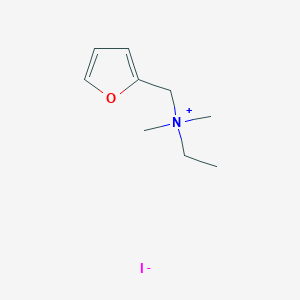
Dimethylethylfurfurylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylethylfurfurylammonium iodide is a quaternary ammonium compound with the molecular formula C₉H₁₆NOI It is known for its unique structure, which includes a furfuryl group attached to the ammonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethylethylfurfurylammonium iodide typically involves the reaction of dimethylethylamine with furfuryl iodide. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_4\text{OCH}_2\text{I} + \text{C}_2\text{H}_5\text{N(CH}_3)_2 \rightarrow \text{C}_5\text{H}_4\text{OCH}_2\text{N(CH}_3)_2\text{C}_2\text{H}_5\text{I} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Dimethylethylfurfurylammonium iodide undergoes various chemical reactions, including:
Oxidation: The furfuryl group can be oxidized to form furfural or furfuryl alcohol.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Furfural, furfuryl alcohol.
Reduction: Dimethylethylamine.
Substitution: Corresponding substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Dimethylethylfurfurylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of ionic liquids and as a stabilizer in certain polymer formulations.
Mecanismo De Acción
The mechanism of action of dimethylethylfurfurylammonium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and ion transport interference.
Comparación Con Compuestos Similares
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- Dimethylbenzylammonium iodide
Comparison: Dimethylethylfurfurylammonium iodide is unique due to the presence of the furfuryl group, which imparts specific chemical properties such as increased hydrophobicity and potential for hydrogen bonding. This makes it more effective in certain applications compared to its counterparts.
Propiedades
Número CAS |
37642-90-3 |
|---|---|
Fórmula molecular |
C9H16INO |
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
ethyl-(furan-2-ylmethyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C9H16NO.HI/c1-4-10(2,3)8-9-6-5-7-11-9;/h5-7H,4,8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
AJKRMUMVYNIEOR-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(C)CC1=CC=CO1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)

![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)
![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)
